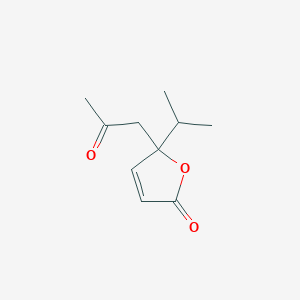
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include substituted acetoacetates or similar compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the furanone ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-methyl-: Another furanone derivative with different substituents.
2(5H)-Furanone, 5-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.
2(5H)-Furanone, 5-(2-oxopropyl)-: Lacks the isopropyl group but has a similar core structure.
Uniqueness
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both isopropyl and oxopropyl groups might confer distinct properties compared to other furanone derivatives.
Properties
CAS No. |
663598-74-1 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(2-oxopropyl)-5-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)10(6-8(3)11)5-4-9(12)13-10/h4-5,7H,6H2,1-3H3 |
InChI Key |
GBAIVRQHNJVNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=CC(=O)O1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



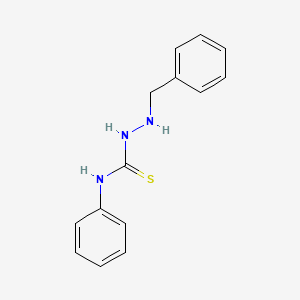
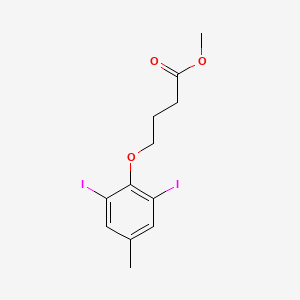
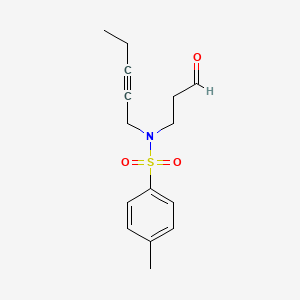

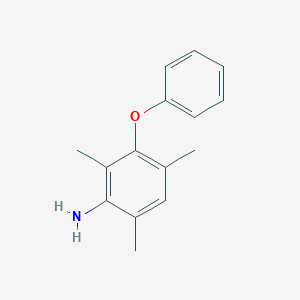
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
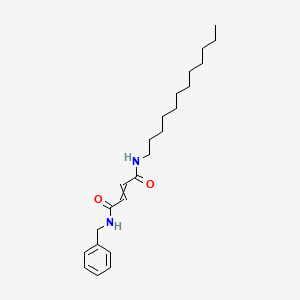
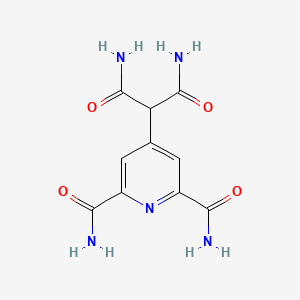
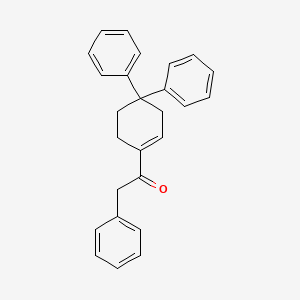

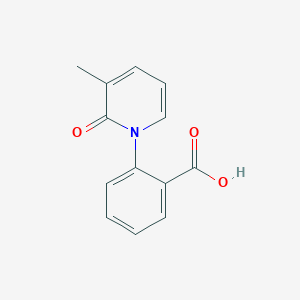
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
